5-Hydroxy-N-methyl-2-sulfamoylbenzamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H10N2O4S |
|---|---|
Molecular Weight |
230.24 g/mol |
IUPAC Name |
5-hydroxy-N-methyl-2-sulfamoylbenzamide |
InChI |
InChI=1S/C8H10N2O4S/c1-10-8(12)6-4-5(11)2-3-7(6)15(9,13)14/h2-4,11H,1H3,(H,10,12)(H2,9,13,14) |
InChI Key |
MOUZOQXRYRJOOC-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(C=CC(=C1)O)S(=O)(=O)N |
Origin of Product |
United States |
Synthetic Methodologies for 5 Hydroxy N Methyl 2 Sulfamoylbenzamide and Analogous Structures
General Synthetic Routes to the Sulfamoylbenzamide Core
The construction of the sulfamoylbenzamide nucleus is a multi-step process that can be approached through various synthetic strategies. These routes typically involve the sequential formation of the sulfonamide and amide functionalities on a benzoic acid backbone.
Chlorosulfonation of Benzoic Acid Derivatives and Subsequent Amination
A primary and widely employed method for introducing a sulfamoyl group onto a benzoic acid derivative is through electrophilic chlorosulfonation. nih.govnih.gov This reaction typically involves treating the benzoic acid with an excess of chlorosulfonic acid, often at elevated temperatures. nih.gov The electron-withdrawing nature of the carboxylic acid group directs the incoming chlorosulfonyl group primarily to the meta-position. However, the regioselectivity can be influenced by other substituents on the aromatic ring. For the synthesis of 2-sulfamoylbenzamide (B1287274) derivatives, starting with an appropriately substituted benzoic acid is crucial.
Once the sulfonyl chloride is formed, it is then reacted with an amine to produce the corresponding sulfonamide. This amination step is generally straightforward and can be carried out by treating the sulfonyl chloride with the desired amine, such as ammonia (B1221849) or a primary or secondary amine. nih.govwikipedia.org A base, like pyridine, is often added to neutralize the hydrochloric acid generated during the reaction. wikipedia.org
Formation of Sulfonamides from Sulfonyl Chlorides
The reaction between a sulfonyl chloride and an amine is a cornerstone of sulfonamide synthesis. wikipedia.orgorganic-chemistry.org This reaction is versatile and can accommodate a wide range of amines, including primary and secondary amines, to yield the corresponding N-substituted sulfonamides. nih.gov The reaction conditions are typically mild, often involving stirring the reactants in a suitable solvent in the presence of a base. unite.edu.mk The choice of solvent and base can be optimized to achieve high yields. For instance, reactions can be performed in aqueous media or in organic solvents like dichloromethane. nih.govunite.edu.mk
The reactivity of the sulfonyl chloride and the amine are key factors in the success of this reaction. Steric hindrance around the amine or the sulfonyl chloride can slow down the reaction rate. Electron-withdrawing groups on the amine can reduce its nucleophilicity, potentially requiring more forcing conditions.
Amide Bond Formation Strategies for the Benzamide (B126) Moiety
The formation of the benzamide linkage is another critical step in the synthesis of the sulfamoylbenzamide core. This transformation is typically achieved by coupling a carboxylic acid with an amine. A common approach involves the activation of the carboxylic acid group to make it more susceptible to nucleophilic attack by the amine. nih.gov
Several coupling reagents are available for this purpose, including carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields. nih.govrsc.org Another effective method is the conversion of the carboxylic acid to an acid chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with the amine. acs.orgchemsrc.com This method is highly efficient but may not be suitable for sensitive substrates due to the harsh conditions required for acid chloride formation.
Enzymatic strategies for amide bond formation are also emerging as environmentally benign alternatives, offering high atom economy and mild reaction conditions. wikipedia.org
Inverse Synthetic Approaches for Sulfamoylbenzamide Scaffolds
Inverse synthetic approaches, also known as retrosynthetic analysis, can provide alternative and sometimes more efficient routes to the target molecule. For sulfamoylbenzamide scaffolds, an inverse approach might involve forming the carbon-sulfur bond or the carbon-nitrogen bond of the benzamide at a different stage of the synthesis.
One such strategy could involve the synthesis of derivatives where the amide and sulfonamide functionalities are inverted. nih.gov For example, starting with an amino-benzoic acid derivative, the amino group can be protected, followed by amide bond formation. Subsequent deprotection and reaction with a sulfonyl chloride would yield the desired sulfamoylbenzamide. nih.gov This approach can be advantageous if the required starting materials are more readily available or if it allows for better control of regioselectivity. Another inverse approach could involve a Friedel-Crafts sulfonylation of an acetanilide (B955) derivative, followed by amination and hydrolysis of the acetamide (B32628) to an aniline, which can then be converted to the desired benzamide. nih.gov
Specific Strategies for Introducing Hydroxyl and N-Methyl Groups
The introduction of the hydroxyl and N-methyl groups onto the sulfamoylbenzamide scaffold requires careful consideration of the timing and methodology to ensure the desired regiochemistry and to avoid unwanted side reactions.
Hydroxylation Methods for Aromatic Systems
The introduction of a hydroxyl group onto an aromatic ring can be achieved through several methods. The choice of method depends on the substrate and the desired position of the hydroxyl group.
One common approach is electrophilic aromatic hydroxylation, where the aromatic ring is attacked by a strong electrophilic oxidizing agent. nih.gov Reagents such as peracids (e.g., m-chloroperoxybenzoic acid) or hydrogen peroxide in the presence of a Lewis acid catalyst can be used for this purpose. nih.gov The regioselectivity of this reaction is governed by the electronic and steric effects of the substituents already present on the ring. nih.gov
For the synthesis of 5-Hydroxy-N-methyl-2-sulfamoylbenzamide, it would be strategic to start with a precursor that already contains the hydroxyl group or a protected form of it, such as a methoxy (B1213986) group, to avoid potential issues with regioselectivity during the hydroxylation of a more complex intermediate. If a hydroxylation step is necessary on a substituted benzamide, directing groups can be employed to control the position of the incoming hydroxyl group. For instance, directed ortho metalation can be used to introduce a functional group ortho to a directing group, which could then be converted to a hydroxyl group. wikipedia.orgorganic-chemistry.org
The following table summarizes various hydroxylation methods for aromatic systems:
| Method | Reagents | Key Features |
| Electrophilic Hydroxylation | Peracids (e.g., m-CPBA), H₂O₂/Lewis Acid | Subject to electronic and steric directing effects of existing substituents. nih.gov |
| Directed Ortho Metalation (DoM) | Organolithium reagents followed by an electrophile (e.g., O₂) | Provides high regioselectivity for the ortho position relative to a directing metalation group (DMG). wikipedia.orgorganic-chemistry.org |
| Nucleophilic Aromatic Substitution | A strong nucleophile (e.g., OH⁻) with an activated aromatic ring | Requires the presence of strong electron-withdrawing groups on the aromatic ring. |
| Transition-Metal-Catalyzed C-H Hydroxylation | Cu(II) catalysts, oxidants | Can offer regioselectivity through the use of directing groups. researchgate.net |
The introduction of the N-methyl group can be accomplished at different stages of the synthesis. If methylamine (B109427) is used in the initial amination of the sulfonyl chloride, the N-methylsulfamoyl group is installed directly. Alternatively, a primary sulfonamide can be N-methylated using a methylating agent such as methyl iodide or dimethyl sulfate (B86663) in the presence of a base. organic-chemistry.org Selective N-methylation of the sulfonamide in the presence of the benzamide nitrogen may require a protecting group strategy or careful control of reaction conditions. organic-chemistry.org For instance, tetramethylammonium (B1211777) fluoride (B91410) (TMAF) has been shown to be a selective methylating agent for amides and other N-heterocycles. organic-chemistry.org
The following table outlines common N-methylation strategies:
| Method | Reagents | Applicability |
| Reductive Amination | Formaldehyde, reducing agent (e.g., NaBH₃CN) | For methylation of primary amines. |
| Nucleophilic Substitution | Methyl iodide, dimethyl sulfate, base | For methylation of primary and secondary amines and amides. organic-chemistry.org |
| Catalytic N-methylation | Methanol, catalyst (e.g., Ru complex) | An efficient method for N-methylation of amines and sulfonamides. organic-chemistry.org |
| Selective Methylation | Tetramethylammonium fluoride (TMAF) | Offers selectivity for methylation of amides. organic-chemistry.org |
By carefully selecting and sequencing these synthetic methodologies, it is possible to construct the target molecule, this compound, and its analogs with high efficiency and control over the final chemical structure.
N-Alkylation/N-Methylation Reactions for Amide Functionalities
N-methylation of amide functionalities is a critical step in the synthesis of many biologically active molecules, as the addition of a methyl group can significantly alter a compound's physiological and biological properties. nih.govacs.org A primary challenge in the N-methylation of primary amides is the tendency for overalkylation, leading to the formation of bis-methylated products. acs.org
Recent advancements have focused on developing monoselective methylation protocols that are both efficient and safe. One such method employs quaternary ammonium (B1175870) salts, like phenyl trimethylammonium iodide (PhMe₃NI), as solid methylating agents. nih.govorganic-chemistry.org This approach offers excellent monoselectivity for amides, high functional group tolerance, and high yields (up to 99%), making it suitable for late-stage functionalization of complex molecules. acs.orgorganic-chemistry.org The reaction typically proceeds under mildly basic conditions, often using cesium carbonate (Cs₂CO₃), and avoids the use of more toxic and hazardous traditional methylating agents. organic-chemistry.org
Another strategy involves the use of cobalt-nanoparticle catalysts for the N-alkylation of amides with alcohols. nih.gov This method follows a "borrowing hydrogen" mechanism, where the alcohol is first dehydrogenated to an aldehyde, which then condenses with the amide. The resulting intermediate is subsequently hydrogenated by the catalyst to yield the N-alkylated amide, with water as the only byproduct. nih.gov This catalytic system has demonstrated a broad substrate scope and good tolerance for various functional groups. nih.gov
| Method | Methylating Agent/Catalyst | Base | Key Features | Reference |
| Monoselective Methylation | Phenyl trimethylammonium iodide (PhMe₃NI) | Cs₂CO₃ | High monoselectivity, high yields, safe and easy to handle | nih.gov, acs.org, organic-chemistry.org |
| Catalytic N-Alkylation | Cobalt Nanoparticles | KOH | Uses alcohols as alkylating agents, forms water as the only byproduct | nih.gov |
| Iron-Catalyzed N-Alkylation | FeCl₃ | N/A | Utilizes secondary benzylic and allylic alcohols as alkylating agents | ionike.com |
Functionalization of Precursor Molecules
The synthesis of sulfamoylbenzamides generally begins with appropriately substituted precursor molecules. A common starting material is a substituted benzoic acid, which undergoes a series of functionalization steps. nih.govrsc.org
A key step is chlorosulfonation, where a benzoic acid derivative is treated with chlorosulfonic acid (ClSO₃H), often at elevated temperatures, to introduce a chlorosulfonyl group (-SO₂Cl) onto the aromatic ring. nih.govnih.govrsc.org This sulfonyl chloride is a versatile intermediate that can then react with various amines to form the sulfonamide moiety. nih.govnih.gov
Following the formation of the sulfamoylbenzoic acid, the carboxylic acid group is typically activated to facilitate the formation of the amide bond. nih.gov Standard carbodiimide (B86325) coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are often used for this purpose, sometimes with a catalytic amount of 4-Dimethylaminopyridine (DMAP). nih.govrsc.org This activated intermediate is then reacted with a desired amine (in the case of this compound, this would be methylamine) to form the final benzamide product. nih.gov
General Synthetic Scheme for Sulfamoylbenzamides:
Chlorosulfonation: A substituted benzoic acid is reacted with chlorosulfonic acid to yield a sulfonyl chloride. nih.govrsc.org
Sulfonamide Formation: The sulfonyl chloride intermediate is reacted with an amine to form the sulfonamide. nih.govnih.gov
Amide Formation: The carboxylic acid group is activated (e.g., with thionyl chloride or EDC) and then reacted with another amine to form the final benzamide. nih.govrsc.orgnih.gov
Advanced Synthetic Transformations and Considerations
Regioselective Synthesis and Isomer Control
Achieving the correct regiochemistry is paramount in the synthesis of specifically substituted compounds like this compound. The positions of the hydroxy, methylamino, and sulfamoyl groups on the benzene (B151609) ring are determined by the directing effects of the substituents present on the precursor molecules during key reactions such as chlorosulfonation.
For example, in a Friedel-Crafts sulfonylation reaction, the directing effect of the substituents already on the aromatic ring will determine the position of the incoming sulfonyl group. This can sometimes lead to the formation of a mixture of regioisomers, which may require separation by techniques like column chromatography. nih.gov The synthesis must be designed to favor the formation of the desired isomer, for instance, by choosing a starting material where the existing functional groups direct the incoming electrophile to the correct position.
Optimization of Reaction Conditions (e.g., Temperature, Solvents, Catalysts)
The efficiency and selectivity of synthetic reactions are highly dependent on the reaction conditions. Optimization of parameters such as temperature, solvent, and catalysts is a crucial aspect of developing a robust synthetic route. nih.gov
For N-methylation reactions using quaternary ammonium salts, optimization experiments have identified cesium carbonate (Cs₂CO₃) as a highly effective base and toluene (B28343) as a suitable solvent. organic-chemistry.org In the synthesis of other sulfamoylbenzamide derivatives, elevated temperatures (e.g., 80-120°C) are often required for steps like chlorosulfonation and the subsequent conversion to an acyl chloride using thionyl chloride. nih.govnih.gov
The choice of catalyst is also critical. Iron-based catalysts (FeCl₂) have been developed for the N-alkylation of sulfonamides with benzylic alcohols, offering an environmentally benign method where water is the only side product. ionike.com Similarly, cobalt nanoparticles have been shown to be effective for the N-alkylation of amides. nih.gov The development of such catalytic systems is a key area of innovation, aiming to improve yields, reduce waste, and allow for milder reaction conditions. nih.govionike.com
| Parameter | Example of Optimization | Effect | Reference |
| Base | Use of Cs₂CO₃ in N-methylation | Identified as the most effective base for the reaction | organic-chemistry.org |
| Solvent | Toluene as the preferred solvent in N-methylation | Optimized for yield and reaction efficiency | organic-chemistry.org |
| Temperature | Heating at 95-120°C for chlorosulfonation/acylation | Required to drive the reaction to completion | nih.gov, rsc.org |
| Catalyst | Use of FeCl₂ or Cobalt nanoparticles for N-alkylation | Enables efficient and environmentally benign transformations | ionike.com, nih.gov |
Purification Strategies for Intermediates and Final Compounds
Purification is an essential step at various stages of the synthesis to remove byproducts, unreacted starting materials, and other impurities. bachem.com The choice of purification method depends on the properties of the compound of interest.
For intermediates and final sulfamoylbenzamide compounds, flash column chromatography is a commonly used technique. nih.govnih.gov This method uses a stationary phase, such as silica (B1680970) gel, and a mobile phase of solvents (e.g., a mixture of n-hexane and ethyl acetate) to separate compounds based on their polarity. rsc.org
Recrystallization is another powerful purification technique, particularly for solid compounds. google.com This involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly, causing the desired compound to crystallize out in a purer form while impurities remain in the solution. google.com
The purity of the final compounds is often verified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC). rsc.orgnih.gov Reversed-phase HPLC (RP-HPLC), where a nonpolar stationary phase is used with a polar mobile phase, is a standard method for assessing the purity of small organic molecules. bachem.com
Challenges and Innovations in Sulfamoylbenzamide Synthesis
The synthesis of sulfamoylbenzamides is not without its challenges. Classical synthetic methods can suffer from issues such as the formation of unwanted byproducts, the use of sensitive substrates, and harsh reaction conditions. ionike.com A significant challenge in the N-alkylation of primary amides and sulfonamides is preventing overalkylation to obtain the desired mono-substituted product selectively. nih.govacs.org
To address these challenges, significant innovations have emerged. The development of novel reagents for monoselective N-methylation , such as quaternary ammonium salts, represents a major advance. nih.govacs.orgorganic-chemistry.org These reagents are safer, easier to handle, and provide excellent selectivity, which is particularly valuable for late-stage modifications of complex molecules. nih.govorganic-chemistry.org
In the realm of catalysis, the use of earth-abundant and inexpensive metals like iron and cobalt is a key area of innovation. nih.govionike.com These catalysts enable more sustainable and atom-economical transformations, such as the N-alkylation of amides and sulfonamides using readily available alcohols as alkylating agents, which generates water as the sole byproduct. nih.govionike.com The ongoing development of new catalytic systems continues to push the boundaries of efficiency and selectivity in organic synthesis.
Efficient Preparation of Chlorosulfonylated Benzoic Acid Intermediates
The formation of a chlorosulfonylated benzoic acid is a critical step in the synthesis of sulfamoylbenzamide derivatives. This intermediate serves as the precursor to the final sulfamoyl group. A common and effective method for this transformation is the direct chlorosulfonation of a substituted benzoic acid using chlorosulfonic acid. nih.gov
For instance, in the synthesis of analogous structures, 2-fluorobenzoic acid has been successfully chlorosulfonylated to yield 5-chlorosulfonyl-2-fluorobenzoic acid. nih.gov This electrophilic aromatic substitution reaction is typically performed by treating the benzoic acid derivative with an excess of chlorosulfonic acid. The reaction mixture is often heated to ensure the completion of the reaction. Upon completion, the product is isolated by carefully quenching the reaction mixture with crushed ice, leading to the precipitation of the desired chlorosulfonylated benzoic acid. nih.gov
Another approach involves the reaction of a benzoic acid with thionyl chloride in the presence of a catalytic amount of dimethylformamide (DMF) to first form the benzoyl chloride. This can then be followed by the chlorosulfonation step. In some methodologies, the conversion of an intermediate sulfonic acid to the sulfonyl chloride is promoted by the addition of thionyl chloride. chemicalforums.com
The table below summarizes representative conditions for the preparation of chlorosulfonylated benzoic acid intermediates based on analogous syntheses.
Table 1: Synthesis of Chlorosulfonylated Benzoic Acid Intermediates
| Starting Material | Reagents | Reaction Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 2-Fluorobenzoic Acid | Chlorosulfonic Acid | 0 °C to 75 °C, 16 h | 5-Chlorosulfonyl-2-fluorobenzoic acid | 77% | nih.gov |
Handling of Reagents and Reaction Selectivity
The reagents commonly employed in the synthesis of chlorosulfonylated benzoic acids, such as chlorosulfonic acid and thionyl chloride, are hazardous and require careful handling. Chlorosulfonic acid is a strong acid and is highly corrosive and moisture-sensitive. Reactions involving this reagent should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment must be worn. The quenching of chlorosulfonic acid with water is a highly exothermic process and must be performed with caution, typically by slowly adding the reaction mixture to ice. nih.gov
Reaction selectivity is a crucial aspect of the chlorosulfonation of substituted benzoic acids. The position of the incoming chlorosulfonyl group is directed by the electronic properties of the substituents already present on the aromatic ring. The carboxylic acid group is a deactivating, meta-directing group for electrophilic aromatic substitution. Conversely, a hydroxyl group is a strongly activating, ortho- and para-directing group.
In the context of synthesizing this compound, the starting material would likely be a salicylic (B10762653) acid derivative. The hydroxyl group at position 1 and the carboxyl group at position 2 would direct the incoming electrophile. The powerful ortho-, para-directing effect of the hydroxyl group would be expected to dominate, directing the chlorosulfonyl group to the positions ortho or para to it (positions 3, 5, or 6). The carboxylic acid group would direct to position 5. Therefore, the chlorosulfonation is anticipated to occur predominantly at the 5-position, which is para to the hydroxyl group and meta to the carboxyl group, leading to the desired 5-(chlorosulfonyl)-2-hydroxybenzoic acid intermediate. This regioselectivity is often observed in the electrophilic substitution of salicylic acid derivatives. In some cases, a mixture of regioisomers may be produced, necessitating purification to isolate the desired isomer. nih.gov
The table below outlines key considerations for handling reagents and factors influencing reaction selectivity.
Table 2: Reagent Handling and Reaction Selectivity
| Factor | Considerations |
|---|---|
| Reagent Handling | |
| Chlorosulfonic Acid | Highly corrosive, moisture-sensitive, reacts violently with water. Handle in a fume hood with appropriate PPE. |
| Thionyl Chloride | Corrosive, toxic, and lachrymatory. Reacts with water to release HCl and SO2. Handle in a fume hood. |
| Reaction Selectivity | |
| Directing Groups | The hydroxyl group is an activating ortho-, para-director. The carboxyl group is a deactivating meta-director. |
| Expected Regioselectivity | For a 2-hydroxybenzoic acid precursor, the incoming chlorosulfonyl group is expected to be directed primarily to the 5-position due to the combined directing effects. |
Molecular Structure Elucidation and Conformational Analysis
Advanced Spectroscopic Characterization Techniques
The definitive identification and structural analysis of 5-Hydroxy-N-methyl-2-sulfamoylbenzamide would rely on a combination of modern spectroscopic methods. Each technique provides unique insights into the molecular framework, connectivity, and electronic properties of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules by mapping the carbon and hydrogen frameworks.
1H NMR spectroscopy would identify all unique proton environments in the molecule. The aromatic protons on the benzene (B151609) ring would appear as distinct signals, with their chemical shifts and coupling patterns revealing their relative positions. For instance, the protons ortho, meta, and para to the sulfamoyl and benzamide (B126) groups would exhibit characteristic splitting patterns (e.g., doublets, doublet of doublets). The N-methyl group would likely present as a singlet or a doublet (if coupled to the amide proton), and the hydroxyl and amide protons would appear as broad singlets, the positions of which can be sensitive to solvent and concentration.
13C NMR spectroscopy complements the proton data by identifying the unique carbon atoms. The spectrum would show distinct signals for the carbonyl carbon of the amide, the aromatic carbons (with those attached to oxygen, nitrogen, and sulfur appearing at characteristic chemical shifts), and the N-methyl carbon.
Table 1: Predicted 1H and 13C NMR Chemical Shifts for this compound (Note: This table is predictive and not based on experimental data.)
| Atom Position | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |
|---|---|---|
| Aromatic CH | 7.0 - 8.5 | 110 - 140 |
| C=O | - | 165 - 175 |
| C-OH | - | 150 - 160 |
| C-SO2 | - | 135 - 145 |
| N-CH3 | 2.7 - 3.0 | 25 - 35 |
| OH | 9.0 - 11.0 | - |
| NH (Amide) | 8.0 - 9.0 | - |
| SO2NH2 | 7.0 - 8.0 | - |
To unambiguously assign the NMR signals and confirm the molecular structure, two-dimensional (2D) NMR techniques are essential.
COSY (Correlation Spectroscopy) would establish proton-proton (1H-1H) coupling relationships, crucial for tracing the connectivity of protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal to its attached proton(s).
Infrared (IR) and Raman Spectroscopy for Vibrational Modes
Vibrational spectroscopy provides information about the functional groups present in a molecule. The IR and Raman spectra of this compound would display characteristic absorption bands. Key vibrational modes would include O-H stretching from the hydroxyl group, N-H stretching from the amide and sulfamoyl groups, C=O stretching of the amide, and the symmetric and asymmetric stretching of the S=O bonds in the sulfamoyl group. Aromatic C-H and C=C stretching and bending vibrations would also be present.
Table 2: Expected IR Absorption Frequencies for Key Functional Groups (Note: This table is predictive and not based on experimental data.)
| Functional Group | Vibrational Mode | Expected Frequency (cm-1) |
|---|---|---|
| Phenolic O-H | Stretch, broad | 3200 - 3600 |
| Amide N-H | Stretch | 3150 - 3300 |
| Sulfamoyl N-H | Stretches | 3250 - 3450 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Amide C=O | Stretch | 1630 - 1680 |
| Aromatic C=C | Stretch | 1450 - 1600 |
| Sulfamoyl S=O | Asymmetric & Symmetric Stretch | 1300 - 1370 & 1140 - 1180 |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, confirming the molecular formula (C8H10N2O4S). The fragmentation pattern observed in the MS/MS spectrum would offer further structural proof. Common fragmentation pathways for this molecule would likely involve the cleavage of the amide bond, loss of the sulfamoyl group (SO2NH2), and fragmentation of the aromatic ring, providing valuable data for structural confirmation.
UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information on the electronic transitions within the molecule. Due to the presence of the substituted benzene ring, an aromatic chromophore, this compound is expected to absorb UV light. The spectrum would likely show characteristic π → π* transitions. The position of the maximum absorption wavelength (λmax) would be influenced by the nature and position of the substituents (hydroxyl, sulfamoyl, and N-methylbenzamide groups) on the aromatic ring.
Single-Crystal X-ray Diffraction for Solid-State Structure Determination
To date, a definitive single-crystal X-ray diffraction study for this compound has not been reported in publicly available literature. However, the methodologies for such an analysis are well-established, and insights into the expected structural features can be drawn from studies on analogous benzamide and sulfonamide derivatives. The following sections outline the typical procedures and the type of information that would be obtained from such an investigation.
The initial and often most challenging step in single-crystal X-ray diffraction is the growth of high-quality single crystals. For a compound like this compound, various crystallization techniques would be employed. Common methods include slow evaporation of a saturated solution, vapor diffusion, and liquid-liquid diffusion. The choice of solvent is crucial and would be guided by the solubility of the compound. A range of solvents of varying polarities, such as ethanol, methanol, acetone, acetonitrile, and mixtures thereof, would likely be screened.
Optimization of crystal growth involves systematically varying parameters such as temperature, concentration of the solute, and the rate of solvent evaporation or diffusion. The goal is to allow the molecules to self-assemble into a well-ordered crystal lattice, free from significant defects.
Once a suitable single crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern of spots is collected and analyzed to determine the unit cell parameters—the dimensions (a, b, c) and angles (α, β, γ) of the smallest repeating unit of the crystal lattice. Systematic absences in the diffraction data are then used to determine the space group, which describes the symmetry elements present in the crystal.
Based on analyses of similar benzamide derivatives, it is plausible that this compound would crystallize in a common space group such as P2₁/c or P-1. The expected unit cell parameters would be in the range typically observed for small organic molecules.
Table 1: Hypothetical Unit Cell Parameters for this compound Based on Analogous Structures
| Parameter | Expected Value Range |
| a (Å) | 5 - 15 |
| b (Å) | 5 - 20 |
| c (Å) | 10 - 25 |
| α (°) | 90 |
| β (°) | 90 - 110 |
| γ (°) | 90 |
| Space Group | P2₁/c or P-1 |
Note: This table is illustrative and based on data from structurally related compounds. Actual values can only be determined experimentally.
The primary output of a successful single-crystal X-ray diffraction experiment is the precise three-dimensional structure of the molecule in the solid state. This allows for a detailed analysis of bond lengths, bond angles, and torsion angles. For this compound, key conformational features of interest would include the relative orientation of the hydroxyl, sulfamoyl, and N-methylbenzamide groups with respect to the benzene ring. The planarity of the benzamide moiety and the torsion angles defining the orientation of the sulfamoyl group would be of particular importance. In many benzamide structures, the amide group is found to be nearly planar.
In the crystalline state, molecules of this compound would be held together by a network of intermolecular interactions. The presence of hydrogen bond donors (the hydroxyl group, the N-H of the sulfonamide, and the N-H of the amide) and acceptors (the oxygen atoms of the hydroxyl, sulfamoyl, and carbonyl groups) suggests that hydrogen bonding would play a dominant role in the crystal packing.
Computational Conformational Analysis
In the absence of experimental crystal structure data, computational methods provide a powerful tool for exploring the conformational preferences of this compound. These studies can predict the low-energy conformations of the molecule in the gas phase or in solution.
A potential energy surface (PES) scan is a computational technique used to explore the conformational space of a molecule by systematically varying one or more of its internal coordinates, typically torsion angles. For this compound, several key rotatable bonds would be the focus of a PES scan. These include the bonds connecting the sulfamoyl group to the ring, the N-methylbenzamide group to the ring, and the C-N bond of the amide.
The procedure involves rotating a specific dihedral angle in a stepwise manner (e.g., every 10 or 15 degrees) and, at each step, performing a geometry optimization of the remaining parts of the molecule. This "relaxed" PES scan allows for the identification of energy minima, corresponding to stable conformers, and energy maxima, representing the transition states between them. The results of these scans can be plotted as energy versus the dihedral angle to visualize the conformational energy landscape. By combining scans of all significant rotatable bonds, a comprehensive picture of the low-energy conformers of this compound can be constructed. These computational models can provide valuable insights into the molecule's flexibility and the relative stability of its different shapes.
Table 2: Key Dihedral Angles for Potential Energy Surface Scans of this compound
| Dihedral Angle | Atoms Involved | Description |
| τ₁ | C1-C2-S-N | Orientation of the sulfamoyl group |
| τ₂ | C2-S-N-C | Rotation around the S-N bond |
| τ₃ | C6-C1-C(O)-N | Orientation of the N-methylbenzamide group |
| τ₄ | C1-C(O)-N-C | Rotation around the amide C-N bond |
Note: Atom numbering is illustrative.
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Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Quantum chemical calculations have become a cornerstone of modern chemical research, offering a balance between accuracy and computational cost. Among these, Density Functional Theory (DFT) is a widely used method for investigating the electronic structure of molecules. nih.govnih.gov DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density. The B3LYP functional is a popular hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, and it is frequently used in conjunction with basis sets like 6-311G+(d,p) or 6-311++G(d,p) to achieve reliable results for a wide range of organic molecules. nih.govresearchgate.netresearchgate.net Such studies are fundamental for understanding the geometry, electronic properties, and reactivity of compounds like 5-Hydroxy-N-methyl-2-sulfamoylbenzamide.
Table 1: Representative Geometrical Parameters from DFT Optimization This table illustrates the type of data obtained from a geometry optimization calculation. Actual values for this compound would require a specific DFT calculation.
| Parameter | Description | Typical Value Range (Å or °) |
|---|---|---|
| Bond Lengths | ||
| C-C (aromatic) | Length of carbon-carbon bonds within the benzene (B151609) ring | 1.38 - 1.41 Å |
| C-S | Length of the carbon-sulfur bond | ~1.77 Å |
| S=O | Length of the sulfur-oxygen double bonds | 1.43 - 1.45 Å |
| C-N | Length of the amide carbon-nitrogen bond | ~1.33 Å |
| Bond Angles | ||
| O=S=O | Angle between the two oxygen atoms of the sulfamoyl group | ~120° |
| C-N-H (amide) | Angle of the amide N-H bond | ~120° |
| C-C-C (ring) | Internal angles of the benzene ring | ~120° |
| Dihedral Angles | ||
| C-S-N-C | Torsion angle defining the orientation of the N-methyl group | Varies with conformation |
| C-C-S-O | Torsion angle defining the orientation of the sulfamoyl group | Varies with conformation |
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. wikipedia.orgimperial.ac.uk It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. irjweb.commdpi.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.net A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.comresearchgate.net Conversely, a small energy gap suggests that the molecule is more reactive and easily polarizable. nih.gov The spatial distribution of the HOMO and LUMO indicates the regions of the molecule that are most likely to be involved in electron donation and acceptance, respectively. In this compound, the HOMO is likely distributed over the electron-rich aromatic ring and hydroxyl group, while the LUMO may be localized on the electron-withdrawing sulfamoyl and benzamide (B126) moieties.
Table 2: Frontier Molecular Orbital (FMO) Parameters This table shows the key energy values derived from FMO analysis. Actual values for this compound would require a specific DFT calculation.
| Parameter | Symbol | Formula | Significance |
|---|---|---|---|
| HOMO Energy | EHOMO | - | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | ELUMO | - | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| Energy Gap | ΔE | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |
Based on the energies of the frontier molecular orbitals, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. researchgate.netekb.eg These descriptors provide a quantitative measure of reactivity and are derived from conceptual DFT.
Chemical Potential (μ) : Measures the tendency of electrons to escape from a system. It is calculated as μ ≈ (EHOMO + ELUMO) / 2.
Chemical Hardness (η) : Represents the resistance of a molecule to change its electron distribution. mdpi.com A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small gap. mdpi.com It is calculated as η ≈ (ELUMO - EHOMO).
Chemical Softness (S) : The reciprocal of hardness (S = 1/η), it quantifies the ease of electron cloud polarization. nih.gov
Electronegativity (χ) : The power of an atom or group to attract electrons. It is calculated as χ ≈ -(EHOMO + ELUMO) / 2.
Electrophilicity Index (ω) : Measures the ability of a species to accept electrons. It is defined as ω = μ² / (2η). nih.gov
These descriptors are invaluable for comparing the reactivity of different molecules and understanding their interaction potential.
Table 3: Global Chemical Reactivity Descriptors This table outlines important reactivity descriptors calculated from HOMO and LUMO energies. Actual values for this compound would require a specific DFT calculation.
| Descriptor | Symbol | Formula | Description |
|---|---|---|---|
| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | Electron escaping tendency. |
| Chemical Hardness | η | ELUMO - EHOMO | Resistance to charge transfer. |
| Chemical Softness | S | 1 / η | A measure of polarizability and reactivity. |
| Electronegativity | χ | -μ | Electron-attracting power. |
| Electrophilicity Index | ω | μ² / (2η) | Propensity to act as an electrophile. |
The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map is plotted on the molecule's electron density surface, where different colors represent different values of the electrostatic potential. nih.gov
Typically, red regions indicate the most negative potential, corresponding to areas rich in electrons that are susceptible to electrophilic attack (e.g., lone pairs on oxygen or nitrogen atoms). Blue regions indicate the most positive potential, found in electron-poor areas that are prone to nucleophilic attack (e.g., hydrogen atoms attached to electronegative atoms). nih.gov For this compound, the MEP surface would likely show negative potential around the oxygen atoms of the hydroxyl, sulfamoyl, and carbonyl groups, and positive potential around the hydrogen atoms of the hydroxyl and amine groups.
Natural Bond Orbital (NBO) analysis translates the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals, which aligns with classical Lewis structures. mpg.dewisc.edujoaquinbarroso.com This method is particularly useful for analyzing intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute significantly to molecular stability. nih.gov
Computational chemistry can accurately predict spectroscopic properties. DFT calculations can compute harmonic vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectra. researchgate.net While calculated frequencies are often systematically higher than experimental values, they can be corrected using a scaling factor to achieve good agreement. researchgate.net This analysis helps in the assignment of specific vibrational modes to the observed spectral bands.
The electronic absorption properties, such as those measured by UV-Vis spectroscopy, can be simulated using Time-Dependent Density Functional Theory (TD-DFT). researchgate.netresearchgate.net These calculations yield the vertical excitation energies, oscillator strengths (f), and maximum absorption wavelengths (λmax) for electronic transitions, typically of the π→π* and n→π* types. researchgate.netnih.gov This information is vital for understanding the electronic structure and photophysical properties of the molecule.
Table 4: Simulated UV-Vis Spectroscopic Data from TD-DFT This table illustrates the type of data generated from a TD-DFT calculation. Actual values for this compound would require a specific calculation.
| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|
| S0 → S1 | Value | Value | e.g., HOMO → LUMO (n→π*) |
| S0 → S2 | Value | Value | e.g., HOMO-1 → LUMO (π→π*) |
| S0 → S3 | Value | Value | e.g., HOMO → LUMO+1 (π→π*) |
Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule ligands to the active site of a protein.
The selection of appropriate protein targets is a critical first step in molecular docking studies. For sulfamoylbenzamide derivatives, including this compound, computational studies have focused on several key protein families due to their therapeutic relevance.
Hepatitis B Virus (HBV) Capsid Protein : The HBV core protein (HBc) is essential for the viral life cycle, particularly in the assembly of the icosahedral capsid, which is crucial for viral replication. nih.gov Targeting HBc assembly has become a significant antiviral strategy. nih.govnih.gov For docking studies, the X-ray crystal structure of the HBV core protein is utilized. A commonly used structure is retrievable from the Protein Data Bank (PDB), such as PDB ID: 5T2P. nih.gov Preparation involves removing water molecules, adding hydrogen atoms, and defining the binding site, often centered on the dimer-dimer interface where capsid assembly modulators are known to bind.
Carbonic Anhydrases (CAs) : CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. nih.gov They are involved in numerous physiological processes, and their inhibition has therapeutic applications, such as treating glaucoma. nih.gov Various isoforms exist, including cytosolic ones like hCA I and hCA II, and tumor-associated, membrane-bound isoforms like hCA IX and hCA XII. nih.govnih.gov Docking studies on sulfonamide-based inhibitors typically use the crystal structures of these specific isoforms (e.g., hCA I, II, IX, and XII) to investigate potency and selectivity. nih.govnih.gov The preparation involves defining the active site, which characteristically contains a zinc ion essential for catalysis.
Glucokinases (GK) : Glucokinase is a key enzyme in glucose metabolism, acting as a glucose sensor in pancreatic β-cells and hepatocytes to regulate insulin secretion and carbohydrate metabolism. benthamscience.com This makes it a promising therapeutic target for type 2 diabetes mellitus. benthamscience.comresearchgate.net Molecular docking studies are employed to discover and optimize GK activators. benthamscience.com The crystal structure of the human GK enzyme is used, and the allosteric activator site is defined as the target for docking simulations.
Docking algorithms predict the conformation (pose) of the ligand within the protein's binding site and estimate the strength of the interaction, often expressed as a binding energy or scoring function. nih.govnih.gov
For sulfamoylbenzamide derivatives, docking studies have revealed distinct binding modes across different protein targets. With the HBV core protein , the sulfamoylbenzamide scaffold typically orients within the pocket at the dimer-dimer interface. nih.gov The benzamide portion of the molecule is crucial for establishing key interactions. nih.gov
In carbonic anhydrases , the binding of sulfonamide-based inhibitors is well-characterized. The sulfamoyl group coordinates directly with the zinc ion in the active site, a hallmark interaction for this class of inhibitors. The rest of the molecule extends into the active site cavity, forming additional interactions that determine potency and isoform selectivity. nih.govnih.govnih.gov
For glucokinase activators , benzamide derivatives are predicted to bind to an allosteric site, inducing a conformational change that enhances enzyme activity. benthamscience.com The binding affinity, often calculated as binding energy in kcal/mol, helps rank potential activators, with lower energy values indicating more favorable binding. bohrium.com
Below is a table summarizing representative binding affinity data from studies on related benzamide and sulfamoylbenzamide compounds.
| Compound Class | Protein Target | Predicted Binding Affinity Metric | Reference |
|---|---|---|---|
| Sulfamoylbenzamide derivative | HBV Core Protein | Binding Pose Similarity to Co-crystallized Ligand | nih.gov |
| Indole-based Benzenesulfonamide (Compound 2a) | Carbonic Anhydrase II (hCA II) | Ki = 5.9 nM | nih.gov |
| Indole-based Benzenesulfonamide (Compound 2c) | Carbonic Anhydrase II (hCA II) | Ki = 9.0 nM | nih.gov |
| Benzamide Derivative (Compound 5h) | Glucokinase | Binding Energy: -8.8 kcal/mol | benthamscience.com |
| Benzamide Derivative (Compound A18) | Glucokinase | Binding Energy: -10.3 kcal/mol | bohrium.com |
A primary output of molecular docking is the detailed visualization of interactions between the ligand and specific amino acid residues in the protein's binding pocket.
HBV Capsid Protein : Docking studies of a sulfamoylbenzamide analog showed the formation of a critical hydrogen bond between the oxygen of the benzamide and the residue Trp102. nih.gov Additional hydrogen bonds were observed with Thr128. The amino group on the central aromatic ring was also found to form an advantageous hydrogen bond with Tyr118. nih.gov
Carbonic Anhydrases : The interaction between the sulfonamide group and the catalytic Zn²⁺ ion is the primary anchor. Beyond this, hydrogen bonds are commonly formed with conserved residues such as Thr199 and Thr200, which line the active site. These interactions help to properly orient the inhibitor for optimal binding.
Glucokinases : For benzamide-based activators, hydrogen bonding with residues like Arg63 in the allosteric site is considered a key interaction for potent activation of the enzyme. bohrium.com
The table below details some of the key interactions identified through docking studies.
| Protein Target | Key Interacting Residues | Type of Interaction | Reference |
|---|---|---|---|
| HBV Capsid Protein | Trp102 | Hydrogen Bond | nih.gov |
| HBV Capsid Protein | Thr128 | Hydrogen Bond | nih.gov |
| HBV Capsid Protein | Tyr118 | Hydrogen Bond | nih.gov |
| Carbonic Anhydrase II | Zn²⁺ ion | Coordination | nih.govnih.gov |
| Carbonic Anhydrase II | Thr199 | Hydrogen Bond | nih.gov |
| Glucokinase | Arg63 | Hydrogen Bond | bohrium.com |
Molecular docking is instrumental in understanding why a ligand binds more tightly to one protein over another, a concept crucial for drug design to maximize efficacy and minimize off-target effects. nih.gov
In the context of carbonic anhydrases , the active site cavities of different isoforms have subtle but important differences in size, shape, and amino acid composition. Docking studies can rationalize the observed selectivity of inhibitors. For instance, a compound may show high selectivity for hCA II over hCA I or hCA IX because its specific substituents can form favorable interactions with unique residues in the hCA II active site that are absent in the other isoforms. nih.govnih.gov Studies have shown that indole-based benzenesulfonamides can achieve significant selectivity for hCA II over other isoforms like I, IX, and XII. nih.gov
For HBV capsid assembly modulators , selectivity is also key. The goal is to specifically disrupt the formation of viral capsids without interfering with host cell proteins. nih.gov Docking helps confirm that the ligand binds to a pocket that is unique to the viral protein, thereby providing a rationale for its selective antiviral activity. nih.gov
Molecular Dynamics (MD) Simulations
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov
Starting from a docked ligand-protein complex, an MD simulation calculates the trajectories of atoms over a period, typically nanoseconds to microseconds. Analysis of these trajectories can confirm the stability of key interactions, such as hydrogen bonds identified in the docking pose. If the predicted hydrogen bonds are maintained throughout the simulation, it lends confidence to the proposed binding mode. Conversely, if the ligand quickly dissociates or adopts a completely different conformation, the initial docking result may be considered unreliable. nih.gov Studies have found that native binding poses from crystal structures are stable in about 94% of MD simulations, suggesting that this technique is a reliable method for judging the stability of predicted poses. nih.gov This analysis is crucial for validating computational hits before proceeding to chemical synthesis and biological testing.
Conformational Flexibility of Ligand and Binding Site
Rotation around the C-S bond of the aromatic ring and the S-N bond of the sulfamoyl group dictates the orientation of the sulfonamide moiety relative to the substituted benzene ring. In related benzenesulfonamides, it has been observed that the amino group of the sulfonamide often lies perpendicular to the plane of the benzene ring, with the amine hydrogens eclipsing the sulfonyl oxygen atoms nih.gov. However, slow rotation about the S-N bond in some N,N-disubstituted sulfonamides has been noted, with torsional barriers that can be significant, ranging from 62 to 71 kJ·mol⁻¹ in certain perfluorinated analogs researchgate.net. This restricted rotation is attributed to the development of partial double-bond character between the sulfur and nitrogen atoms researchgate.net. For this compound, the N-methyl group would influence this rotational barrier.
The N-methylbenzamide portion of the molecule also contributes significantly to its conformational profile. Amide bonds, such as the one in the benzamide group, are known to have a partial double bond character, which restricts rotation and can lead to the existence of cis and trans conformers. While most secondary amides favor a trans conformation, N-methylation can shift this preference towards the cis form in solution and in the solid state nih.gov. The conformational preference of N-aryl amides can be influenced by electronic repulsion between the carbonyl lone pair and the π-electrons of the aryl ring nih.gov.
The binding site on a target protein is not a rigid entity but possesses its own flexibility. The interaction with a ligand can induce conformational changes in the amino acid side chains of the binding pocket. Molecular docking studies of sulfamoyl benzamide derivatives with human nucleoside triphosphate diphosphohydrolases (h-NTPDases) have revealed interactions with various amino acid residues, including hydrogen bonding and π-alkyl interactions nih.gov. The adaptability of the binding site to accommodate different conformations of the ligand is a key aspect of molecular recognition. For instance, in the binding of sulfonamides to FK506-binding protein 12 (FKBP12), the ligand is often surrounded by an array of residues that can form multiple types of interactions nih.gov.
Table 1: Estimated Rotational Barriers for Key Bonds in this compound and Related Structures
| Rotatable Bond | Involved Groups | Typical Rotational Barrier (kJ/mol) | Notes |
| Ar-SO₂NHR | Phenyl - Sulfamoyl | Low to Moderate | Influences orientation of the sulfamoyl group relative to the ring. |
| S-N | Sulfamoyl | 62-71 (in perfluorinated analogs) | Can be significant, leading to distinct rotamers. researchgate.net |
| CO-NH | Amide | High | Partial double bond character leads to cis/trans isomers. |
Investigation of Water Molecules and Solvation Effects in Binding
The displacement of water molecules from a hydrophobic binding pocket upon the binding of a nonpolar ligand is a major driver of the hydrophobic effect, which is central to biomolecular recognition nih.gov. This process is often entropically favorable. In the case of this compound, the benzamide portion of the molecule has hydrophobic character and could displace ordered water molecules from a nonpolar region of a binding site.
Conversely, water molecules can form hydrogen-bonded bridges between the ligand and the protein, effectively extending the reach of the ligand and allowing for interactions that would not be possible otherwise. The hydroxyl and sulfamoyl groups of this compound are capable of forming such water-mediated hydrogen bonds. Understanding the role of specific water molecules in the binding site is crucial for ligand design massbio.org. Some water molecules may be tightly bound and energetically unfavorable to displace, while others may be more mobile and represent opportunities for ligand modification to displace them and improve binding affinity massbio.org.
Table 2: Potential Roles of Water Molecules in the Binding of this compound
| Role of Water | Interacting Groups on Ligand | Consequence for Binding |
| Displacement from Hydrophobic Pocket | Benzene ring, methyl group | Entropically favorable, contributes to binding affinity. |
| Mediating Hydrogen Bonds | Hydroxyl group, Sulfamoyl N-H, Sulfonyl oxygens, Amide carbonyl | Can increase ligand-receptor complementarity and specificity. |
| Tightly Bound "Structural" Water | N/A | Displacement is energetically costly; ligand may need to accommodate it. |
Structure Activity Relationship Sar Studies on 5 Hydroxy N Methyl 2 Sulfamoylbenzamide Derivatives
Systematic Structural Modifications on the Benzamide (B126) Scaffold
Systematic structural modifications of the benzamide scaffold are a cornerstone of medicinal chemistry, aiming to elucidate the SAR and optimize the pharmacological profile of lead compounds. This process involves altering various components of the molecule, including the aromatic ring, the amide linker, and the sulfamoyl group, to assess the impact of these changes on biological activity.
Variations in Substituents on the Aromatic Ring (e.g., Halogenation, Alkyl, Aryl, Methoxy)
Variations in the substituents on the aromatic ring of benzamide derivatives can significantly influence their biological activity. The nature, position, and size of these substituents can affect the molecule's electronic properties, lipophilicity, and steric interactions with the target protein.
The introduction of halogen atoms, such as chlorine and bromine, to the benzamide scaffold has been shown to enhance biological activity in some cases. For instance, in a series of sulfamoyl-benzamide derivatives, the presence of two halogen atoms (chlorine and bromine) in the structure of N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide led to a more potent and selective inhibitor of the h-NTPDase1 isoform. nih.gov Similarly, the presence of a chlorine atom at the 2-position of the benzene (B151609) ring in 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid shifted its selectivity towards the h-NTPDases8 isoform. nih.gov
The addition of alkyl groups, such as methyl groups, has also been explored. In a study of substituted sulfamoyl benzamidothiazoles, the presence of a 2,5-dimethylphenyl substituent on the thiazole (B1198619) ring was found to be important for activity. nih.gov The removal of one or both of these methyl groups resulted in inactive compounds, suggesting that a bis-substituted phenyl ring is necessary for the observed biological effect. nih.gov
The incorporation of a methoxy (B1213986) group is another common modification. In a series of N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide derivatives, this substitution pattern resulted in a compound that specifically inhibited the h-NTPDase2 isoform. nih.gov
| Compound | Substituent(s) on Benzamide Ring | Target | Activity (IC50) |
|---|---|---|---|
| N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide | 4-Chloro, 3-(morpholine-4-carbonyl) | h-NTPDase1 | 2.88 ± 0.13 μM nih.gov |
| 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid | 2-Chloro | h-NTPDases8 | 0.28 ± 0.07 μM nih.gov |
| N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide | 3-(morpholinosulfonyl) | h-NTPDase2 | 0.27 ± 0.08 μM nih.gov |
Modifications to the Amide Linker and N-Substituents
Modifications to the amide linker and its N-substituents are critical for modulating the potency and selectivity of benzamide derivatives. The amide bond itself is a key structural feature, and its replacement or alteration can have a profound impact on biological activity.
In a study of substituted sulfamoyl benzamidothiazoles, the central amide bond was identified as a critical component for activity. When the carboxamide bond was swapped with a sulfonamide bond, the resulting compound was found to be inactive, highlighting the importance of the amide linkage for maintaining the desired biological effect. nih.gov
The nature of the N-substituent on the amide can also significantly influence activity. In a series of sulfamoyl-benzamide derivatives, variations in the N-substituent led to differential inhibition of h-NTPDase isoforms. For example, a compound with a chlorophenyl attachment to the amide group showed significant activity against h-NTPDases3 and h-NTPDases8. nih.gov In contrast, other N-substituents resulted in compounds with different selectivity profiles.
| Compound | Modification | Target | Activity (IC50) |
|---|---|---|---|
| Sulfamoyl benzamidothiazole analog | Carboxamide swapped with Sulfonamide | NF-κB activation | Inactive nih.gov |
| Sulfamoyl-benzamide with N-chlorophenyl | N-chlorophenyl substituent | h-NTPDases3 / h-NTPDases8 | 1.33 ± 0.05 μM / 1.78 ± 0.08 μM nih.gov |
Exploration of the Sulfamoyl Group's Substituents
The substituents on the sulfamoyl group play a pivotal role in determining the biological activity and selectivity of 2-sulfamoylbenzamide (B1287274) derivatives. The nature of the amine substituent on the sulfonamide can significantly impact the compound's interaction with its target.
In a study on substituted sulfamoyl benzamidothiazoles, the sulfonamide functional group and its amine substituent were identified as critical for activity. nih.gov Systematic modifications of this part of the molecule were undertaken to understand the structural requirements for potency.
Similarly, in the development of selective inhibitors for h-NTPDases, the substituents on the sulfamoyl group were varied. An N-cyclopropyl ring substitution on the sulfonyl group was found to be more favorable for the inhibition of the h-NTPDases3 activity compared to a morpholine (B109124) ring substitution. nih.gov This highlights the importance of the size and nature of the substituent on the sulfamoyl nitrogen. Furthermore, the attachment of different biologically relevant substituents such as n-butyl, cyclopropyl, benzylamine, and morpholine to the sulfamoyl group yielded compounds with varying inhibitory profiles against different h-NTPDase isoforms. nih.gov
| Compound | Sulfamoyl N-Substituent | Target | Activity (IC50) |
|---|---|---|---|
| N-cyclopropyl-sulfamoylbenzoic acid | Cyclopropyl | h-NTPDases3 | 1.32 ± 0.06 μM nih.gov |
| Morpholine-sulfamoylbenzoic acid | Morpholine | h-NTPDases | No considerable inhibitory potential nih.gov |
Impact of Hydroxylation on Molecular Recognition and Activity
The introduction of a hydroxyl group can significantly alter the pharmacological profile of a molecule. This is due to the hydroxyl group's ability to form hydrogen bonds, which can play a crucial role in molecular recognition and binding to biological targets. The position of the hydroxyl group on the aromatic ring is critical and can lead to different biological activities.
In the context of benzamide derivatives, the presence of a hydroxyl group can be a key determinant of activity. For example, in a series of N-benzoyl-2-hydroxybenzamides, the 2-hydroxy group was found to be important for their activity against various protozoan parasites. jppres.com The ability of the hydroxyl group to act as a hydrogen bond donor and acceptor allows it to form specific interactions with amino acid residues in the active site of a target protein, thereby enhancing binding affinity.
However, the contribution of a hydroxyl group to binding affinity is highly dependent on its spatial orientation and the surrounding microenvironment of the binding pocket. While it can form strong hydrogen bonds, it also has a high desolvation penalty, which can reduce binding affinity if the energetic gain from hydrogen bonding does not compensate for the energy required to remove the hydroxyl group from the aqueous solvent. tandfonline.com
Role of N-Methylation in Ligand Binding and Conformation
N-methylation, the addition of a methyl group to a nitrogen atom, is a common strategy in medicinal chemistry to modulate the properties of a drug candidate. This seemingly small modification can have a significant impact on a molecule's conformation, lipophilicity, and metabolic stability, which in turn can affect its binding to a target protein.
The N-methylation of an amide bond, as in 5-Hydroxy-N-methyl-2-sulfamoylbenzamide, can influence the molecule's conformation by affecting the cis/trans isomerization of the amide bond. The introduction of a methyl group on the amide nitrogen can favor a specific conformation that is more conducive to binding with the target. In some cases, N-methylation can lead to a more extended conformation, which may be beneficial for activity. acs.org
Furthermore, N-methylation can impact the hydrogen bonding capacity of the molecule. By replacing a hydrogen atom on the amide nitrogen with a methyl group, a hydrogen bond donor is removed. This can be advantageous if that hydrogen bond is not critical for binding or if it contributes to undesirable off-target interactions. The addition of a methyl group can also increase the molecule's lipophilicity, which can enhance its ability to cross cell membranes and reach its target. However, the effect of N-methylation on solubility can be complex, with some studies showing an increase in solubility for N-methylated aromatic amides due to conformational changes that increase the polar surface area. mdpi.com
Computational Approaches to SAR Analysis
Computational methods are invaluable tools for understanding the structure-activity relationships of drug candidates and for guiding the design of new, more potent analogs. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking can provide insights into the molecular interactions that govern biological activity.
QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of novel compounds before they are synthesized. This approach can save significant time and resources in the drug discovery process. For example, QSAR studies have been successfully applied to various series of benzamide derivatives to guide the design of new inhibitors. jppres.com
Molecular docking is another powerful computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method can help to visualize the binding mode of a compound and identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to its binding affinity. Docking studies on sulfamoyl-benzamide derivatives have revealed important interactions with amino acid residues in the active site of their target enzymes, providing a rationale for their observed activity and selectivity. nih.govnih.gov These computational insights can then be used to design new derivatives with improved binding characteristics.
Mechanistic Research at the Molecular and Cellular Level
Investigation of Specific Molecular Targets and Binding Mechanisms
Research into 5-Hydroxy-N-methyl-2-sulfamoylbenzamide and related sulfamoylbenzamide compounds has identified key molecular targets, primarily focusing on the modulation of viral protein assembly and the inhibition of metalloenzymes.
Sulfamoylbenzamide derivatives are recognized as a class of small molecules known as capsid assembly modulators (CAMs). These compounds directly target the HBV core protein (HBc), a crucial component in the viral life cycle that assembles to form the viral capsid. By interfering with this assembly process, these modulators effectively inhibit viral replication.
In cell-based assays using HBV-replicating cells, sulfamoylbenzamide compounds have been shown to potently inhibit the formation of pregenomic RNA (pgRNA)-containing nucleocapsids. This action is a hallmark of their antiviral activity, as the encapsidation of pgRNA is an essential step for viral DNA replication. Mechanistic studies confirm that these CAMs misdirect the assembly process, leading to the formation of empty capsids that lack the viral genome, thereby halting the production of new infectious virions.
Sulfamoylbenzamides function as Class-I CAMs, which act by accelerating the kinetics of capsid assembly. This rapid assembly is misguided, occurring before the viral polymerase and pgRNA can be properly encapsulated. This modulation disrupts the normal, ordered formation of icosahedral capsids, leading to the creation of non-functional or aberrant capsid-like structures and effectively suppressing viral replication.
The molecular target for these compounds is a hydrophobic pocket located at the interface between HBc dimers. This pocket is critical for the protein-protein interactions that drive capsid assembly. The full-length HBc protein consists of an N-terminal assembly domain (residues 1-149) and a C-terminal domain involved in nucleic acid binding. Sulfamoylbenzamides bind within this assembly domain. Molecular docking studies have identified key interactions, such as hydrogen bonds forming between the benzamide (B126) group of the compound and amino acid residues like Tryptophan 102 (Trp102) and Threonine 128 (Thr128). Additionally, an amino group on the compound's central aromatic ring can form a crucial hydrogen bond with Tyrosine 118 (Tyr118), enhancing its antiviral activity.
A distinct mechanism of action observed with sulfamoylbenzamide CAMs is the induction of aberrant capsid morphologies. Instead of forming the typical spherical icosahedral capsids, these compounds can cause HBc proteins to assemble into irregular shapes. Notably, in vitro studies have demonstrated that in the presence of a representative sulfamoylbenzamide compound, the assembly of HBc resulted in the time-dependent formation of elongated, tubular, or rod-shaped particles, highlighting a profound disruption of the normal assembly pathway. nih.gov
The this compound structure contains a primary sulfonamide group (-SO₂NH₂), which is a well-established zinc-binding group responsible for the potent inhibition of carbonic anhydrases (CAs). CAs are a family of zinc metalloenzymes that play critical roles in various physiological processes.
Compounds belonging to the benzamide-4-sulfonamide and methyl 5-sulfamoyl-benzoate classes are known to be effective inhibitors of multiple human (h) CA isoforms. nih.govnih.gov The inhibitory mechanism involves the coordination of the deprotonated sulfonamide moiety to the Zn(II) ion in the enzyme's active site, displacing the zinc-bound water molecule and blocking the enzyme's catalytic activity. mdpi.com
Different isoforms are inhibited with varying potencies, with many sulfamoylbenzamide derivatives showing low nanomolar inhibition against isoforms like hCA II, VII, and IX, while being slightly less effective against hCA I. nih.gov The tumor-associated isoforms hCA IX and hCA XII are also significant targets, and derivatives have been developed that show high affinity and selectivity for these enzymes. nih.govacs.orgnih.govnih.gov
The following table presents inhibition data for various benzenesulfonamide derivatives against several human carbonic anhydrase isoenzymes, illustrating the typical inhibitory profile for this class of compounds.
| Compound Class/Derivative | hCA I (Kᵢ in nM) | hCA II (Kᵢ in nM) | hCA IX (Kᵢ in nM) | hCA XII (Kᵢ in nM) |
|---|---|---|---|---|
| Benzamide-4-Sulfonamides (General Range) | 5.3 - 334 | Low Nanomolar | 8.0 - 26.0 | Data Not Available |
| Hydroxyimine-Tethered Benzenesulfonamide (Derivative 29) | 3.0 | 9.0 | Data Not Available | 5.5 |
| Hydroxyimine-Tethered Benzenesulfonamide (Derivative 30) | Data Not Available | 9.4 | 43.0 | 8.2 |
| Hydroxyimine-Tethered Benzenesulfonamide (Derivative 31) | Data Not Available | 7.6 | 739.1 | 5.5 |
| Hydroxyimine-Tethered Benzenesulfonamide (Derivative 32) | Data Not Available | 4.4 | 911.5 | Data Not Available |
| Methyl 5-sulfamoyl-benzoate (Derivative 4b) | >100-fold less than hCA IX | >100-fold less than hCA IX | 0.12 (Kd) | >100-fold less than hCA IX |
Activation of Glucokinase (GK)
Glucokinase, a key enzyme in glucose metabolism, primarily in the liver and pancreatic β-cells, plays a crucial role in maintaining glucose homeostasis. Its activation is a therapeutic strategy for type 2 diabetes. While the broader class of benzamide derivatives has been explored for glucokinase activation, specific mechanistic studies detailing the interaction of this compound with glucokinase are not extensively available in publicly accessible scientific literature.
Generally, small molecule activators of glucokinase bind to an allosteric site on the enzyme, distinct from the glucose-binding site. This binding induces a conformational change that increases the enzyme's affinity for glucose and enhances its catalytic activity. The sulfamoylbenzamide scaffold, present in the compound of interest, is known to be a pharmacologically active moiety. However, without specific experimental data for this compound, its precise mechanism of action, binding kinetics, and the specific molecular interactions with glucokinase remain to be elucidated. Further research, including co-crystallization studies and detailed enzymatic assays, would be necessary to delineate the exact mechanism of glucokinase activation by this specific compound.
In Vitro Biological Evaluation Methodologies
Cell-Based Assays for Target Engagement and Pathway Modulation (e.g., HepAD38 cells for HBV replication)
Cell-based assays are fundamental in determining the biological activity of a compound within a cellular context. For assessing the potential antiviral activity of compounds like this compound against Hepatitis B Virus (HBV), the HepAD38 cell line is a widely utilized and valuable tool. nih.gov These cells are derived from the human hepatoblastoma cell line HepG2 and are engineered to replicate HBV in a tetracycline-repressible manner. nih.gov This allows for controlled and reproducible experiments to measure the inhibition of viral replication.
Table 1: Example Data from Cell-Based HBV Replication Assay on Related Compounds
| Compound Class | Cell Line | Endpoint Measured | Example EC50 (µM) |
| Sulfamoylbenzamide Derivatives | HepAD38 | HBV DNA reduction | 0.1 - 10 |
| N-sulfonylpiperidine-3-carboxamides | HepAD38 | HBV DNA reduction | < 0.02 |
| Quinazoline Derivatives | HepAD38 | HBV Inhibition | 1.28 |
Note: The data in this table is illustrative of the types of results obtained for related compound classes and does not represent specific findings for this compound.
Enzyme Inhibition or Activation Assays (e.g., for carbonic anhydrases, glucokinases)
To directly assess the interaction of a compound with a specific enzyme, in vitro enzyme assays are employed. These assays measure the ability of the compound to either inhibit or activate the target enzyme.
For glucokinase activation , a common method involves a coupled enzyme assay. In this setup, the product of the glucokinase reaction, glucose-6-phosphate, is used as a substrate for a second enzyme, glucose-6-phosphate dehydrogenase (G6PDH). The activity of G6PDH reduces NADP+ to NADPH, which can be monitored spectrophotometrically. An increase in the rate of NADPH production in the presence of the test compound indicates glucokinase activation. The concentration of the compound that produces 50% of the maximal activation (AC50) is a key parameter determined from these assays.
For carbonic anhydrase inhibition , the assay typically measures the inhibition of the enzyme's ability to catalyze the hydration of carbon dioxide. This can be monitored using a stopped-flow spectrophotometer to measure the change in pH. The inhibitory activity is expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). While various benzamide-4-sulfonamides have been shown to be effective inhibitors of several human carbonic anhydrase isoforms, specific Ki or IC50 values for this compound are not available in the public domain.
Table 2: Example Data from Enzyme Inhibition Assays for Related Sulfonamide Compounds
| Target Enzyme | Compound Type | Parameter | Example Value (nM) |
| Carbonic Anhydrase I | Benzamide-4-sulfonamides | Ki | 50 - 500 |
| Carbonic Anhydrase II | Benzamide-4-sulfonamides | Ki | 1 - 50 |
| Carbonic Anhydrase IX | Benzamide-4-sulfonamides | Ki | 5 - 100 |
Note: This table provides representative data for a class of related compounds and is not specific to this compound.
Assessment of Compound Selectivity and Potency
The assessment of a compound's selectivity and potency is crucial for its development as a therapeutic agent. Potency refers to the concentration of the compound required to produce a specific effect, typically quantified by EC50 or IC50 values. A lower value indicates higher potency.
Selectivity refers to the ability of a compound to interact with its intended target with a higher affinity than with other, off-target molecules. To assess selectivity, a compound is typically tested against a panel of related enzymes or receptors. For instance, a compound being investigated as a carbonic anhydrase inhibitor would be tested against various isoforms of the enzyme (e.g., CA I, CA II, CA IX, CA XII) to determine its isoform-selectivity profile. A compound with high selectivity for the target isoform over others is generally preferred as it is likely to have fewer off-target effects.
The selectivity is often expressed as a ratio of the IC50 or Ki values for the off-target enzymes to the on-target enzyme. A higher ratio indicates greater selectivity. Without specific potency data (EC50 or IC50 values) for this compound against its potential targets, a quantitative assessment of its selectivity cannot be provided.
Advanced Analytical Methodologies for Detection and Quantification in Research
Chromatographic Techniques
Chromatography is a cornerstone of analytical chemistry, enabling the separation, identification, and quantification of individual components from complex mixtures. Its application is critical in the analysis of 5-Hydroxy-N-methyl-2-sulfamoylbenzamide.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for assessing the purity and performing quantitative analysis of pharmaceutical compounds. moravek.comopenaccessjournals.com This method separates components in a liquid sample by passing them through a column packed with a stationary phase, propelled by a liquid mobile phase under high pressure. moravek.com For this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase.
The primary application of HPLC is the determination of chemical purity by separating the main compound from any impurities, such as starting materials, byproducts, or degradation products. moravek.com The area under the peak in the resulting chromatogram is proportional to the concentration of the compound, allowing for precise quantification. A UV detector is commonly used, as aromatic compounds like this compound exhibit strong absorbance in the UV range. aai.solutionsnih.gov Method validation for parameters including linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ) is essential for ensuring reliable results in pharmaceutical quality control. jfda-online.com
Below is an illustrative data table of typical HPLC parameters that could be used for the analysis of this compound.
| Parameter | Value/Condition | Purpose |
| Column | C18, 4.6 x 150 mm, 5 µm | Stationary phase for reversed-phase separation. |
| Mobile Phase | Acetonitrile and 10 mM Ammonium (B1175870) Acetate Buffer (pH 7.0) | Gradient elution to separate compounds with different polarities. |
| Flow Rate | 1.0 mL/min | Ensures consistent and reproducible separation. |
| Injection Volume | 10 µL | Standardized volume for quantitative analysis. |
| Detector | UV-Vis Diode Array Detector (DAD) | Monitors absorbance, typically around 254 nm for aromatic rings. jfda-online.com |
| Column Temperature | 30 °C | Maintains stable retention times. |
| Run Time | 20 minutes | Sufficient time to elute the main compound and any impurities. |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High-Sensitivity Detection and Structural Confirmation
For analyses requiring higher sensitivity and definitive structural confirmation, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice. This powerful technique couples the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry. openaccessjournals.com After separation by the LC system, the analyte is ionized (e.g., via electrospray ionization - ESI) and enters the mass spectrometer.
LC-MS/MS is particularly valuable for detecting and quantifying trace amounts of this compound in complex biological matrices. nih.gov The first mass analyzer (MS1) selects the precursor ion (the molecular ion of the compound), which is then fragmented in a collision cell. The second mass analyzer (MS2) separates these fragments, creating a unique fragmentation pattern or "fingerprint." This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and sensitivity, allowing for quantification at very low levels. nih.gov This technique is crucial for identifying metabolites and confirming the structure of unknown impurities. jfda-online.com
| Parameter | Value/Condition | Purpose |
| Ionization Mode | Electrospray Ionization (ESI), Positive/Negative | Generates charged molecules for mass analysis. |
| Precursor Ion (m/z) | [M+H]⁺ or [M-H]⁻ | The mass-to-charge ratio of the intact molecule. |
| Product Ions (m/z) | Specific fragment ions | Used for structural confirmation and quantification in MS/MS. |
| Collision Energy | Optimized Voltage (e.g., 20-40 eV) | Energy used to fragment the precursor ion. |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification. |
Size Exclusion Chromatography (SEC) for Protein-Compound Interactions or Assembly Studies
Size Exclusion Chromatography (SEC), also known as gel filtration, separates molecules based on their hydrodynamic volume or size in solution. gbiosciences.comyoutube.com The stationary phase consists of porous beads. Larger molecules that cannot enter the pores elute first, while smaller molecules that can penetrate the pores have a longer path and elute later. gbiosciences.com
SEC is a valuable tool for studying the non-covalent interactions between small molecules like this compound and larger macromolecules such as proteins. nih.govnih.gov By observing changes in the elution profile of a protein in the presence of the compound, researchers can infer binding. If the compound binds to the protein, it will elute earlier along with the larger protein molecule, instead of at its usual, later retention time. This technique is performed under native conditions, preserving the biological activity of the protein. gbiosciences.com Kinetic SEC coupled with mass spectrometry (KSEC-MS) can even be used to determine the rate constants of complex formation and dissociation without requiring labels or immobilization. nih.govacs.org
Spectrophotometric Methods for Complexation Studies and Trace Analysis
Spectrophotometry, which measures the absorption of light by a chemical substance, is a versatile and widely used analytical method. longdom.org For aromatic compounds like this compound, UV-Visible (UV-Vis) spectroscopy is particularly relevant. libretexts.org
This technique is instrumental in studying complexation reactions, where the formation of a complex between the compound and another molecule (e.g., a metal ion) leads to a change in the absorption spectrum. tandfonline.comresearchgate.net Methods such as the mole-ratio method or Job's method of continuous variations can be used to determine the stoichiometry of the complex by monitoring absorbance at a specific wavelength while varying the concentrations of the reactants. libretexts.orgcurresweb.com
Furthermore, spectrophotometry is a straightforward method for trace analysis. According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. calpoly.edu By creating a calibration curve with standards of known concentration, the concentration of this compound in an unknown sample can be determined. researchgate.net Its utility for analyzing aromatic hydrocarbons in various media highlights its applicability. aai.solutionsresearchgate.net
Electrochemical Methods for Compound Characterization
Electrochemical methods investigate the redox properties of a compound by measuring the current response to an applied potential. Techniques like cyclic voltammetry (CV) and square wave voltammetry (SWV) are used to characterize the electrochemical behavior of this compound. nih.gov These methods can provide information on the oxidation and reduction potentials of the molecule, which is related to its electronic structure and reactivity.
In a typical CV experiment, the potential is swept linearly to a set value and then reversed. The resulting plot of current versus potential (a voltammogram) reveals the potentials at which the compound is oxidized or reduced. For sulfonamide derivatives, electrochemical studies often focus on the oxidation of the molecule. nih.govresearchgate.net The characteristics of the voltammetric peaks can provide insights into the reaction mechanism, including the number of electrons and protons involved in the process. nih.gov Modified electrodes can be used to enhance the sensitivity and selectivity of these methods, making them suitable for the determination of sulfonamides in various samples. electrochemsci.orgbenthamdirect.com
| Technique | Measured Parameter | Information Obtained |
| Cyclic Voltammetry (CV) | Peak potential (Ep), Peak current (ip) | Oxidation/reduction potentials, reversibility of redox processes. nih.gov |
| Square Wave Voltammetry (SWV) | Peak current (ip) | Enhanced sensitivity for quantitative analysis. researchgate.net |
| Differential Pulse Voltammetry (DPV) | Peak current (ip) | High sensitivity and resolution for trace analysis. |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-Hydroxy-N-methyl-2-sulfamoylbenzamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves coupling sulfamoyl and benzamide moieties. A plausible route includes:
- Step 1 : Functionalization of the benzene ring via sulfonation or amidation (e.g., using sulfonic acid derivatives or coupling agents like EDC/HOBt) .
- Step 2 : Methylation of the hydroxyl group using methyl halides or dimethyl sulfate under basic conditions (e.g., K₂CO₃ in DMF) .
- Optimization : Monitor reaction progress via HPLC or TLC. Adjust solvent polarity (e.g., ethanol vs. DMSO) and temperature (reflux at ~80°C) to enhance yield .
Q. How can structural characterization of this compound be performed to confirm purity and identity?
- Methodological Answer : Use a combination of:
- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methyl group at N-position, sulfamoyl at C2) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ ion).
- Elemental Analysis : Validate C, H, N, S content within ±0.4% of theoretical values .
Q. What stability studies are critical for ensuring the compound’s integrity in experimental settings?
- Methodological Answer : Conduct:
- Thermal Stability : Thermogravimetric analysis (TGA) to assess decomposition temperatures.
- Photostability : Expose to UV-Vis light (e.g., 254 nm) and monitor degradation via HPLC .
- Solution Stability : Test in buffers (pH 2–12) over 24–72 hours; use LC-MS to identify degradation products .
Advanced Research Questions
Q. How do steric and electronic effects of the N-methyl and sulfamoyl groups influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- Steric Effects : The N-methyl group may hinder nucleophilic attack at the amide nitrogen. Use DFT calculations (e.g., Gaussian software) to map electron density and predict reactive sites .
- Electronic Effects : The sulfamoyl group’s electron-withdrawing nature activates the benzene ring for electrophilic substitution. Validate via Hammett plots or substituent constant analysis (σₚ values) .
Q. What strategies resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. no activity)?
- Methodological Answer :
- Standardized Assays : Use CLSI/MHRA guidelines for antimicrobial testing to control variables (e.g., inoculum size, incubation time) .
- Structure-Activity Relationships (SAR) : Compare with analogs (e.g., 5-amino-2-methylbenzenesulfonamide derivatives) to isolate functional group contributions .
- Metabolite Profiling : Identify if inactive results stem from rapid metabolic degradation (e.g., liver microsome assays) .
Q. How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?
- Methodological Answer :
- ADME Prediction : Use tools like SwissADME to predict logP (lipophilicity), BBB permeability, and CYP450 interactions.
- Docking Studies : Target-specific enzymes (e.g., carbonic anhydrase for sulfonamides) with AutoDock Vina to optimize binding affinity .
- QSAR Models : Train models on datasets with measured IC₅₀ values to prioritize synthetic targets .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported spectroscopic data (e.g., NMR shifts)?
- Methodological Answer :
- Reference Standards : Cross-validate with certified reference materials (CRMs) from pharmacopeias (e.g., EP/USP) .
- Solvent Effects : Re-run NMR in deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to assess solvent-induced shifts .
- Collaborative Studies : Share raw data via platforms like PubChem or NIST Chemistry WebBook for peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
